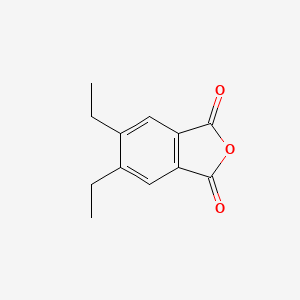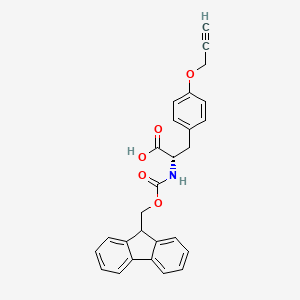
Fmoc-L-Tyr(propargyl)-OH
概要
説明
Chemical Reactions Analysis
The chemical reactions involving Fmoc-L-Tyr(propargyl)-OH are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
Fmoc-L-Tyr(propargyl)-OH has a molecular weight of 441.48 g/mol . It is intended for research use only and is not intended for diagnostic or therapeutic use .科学的研究の応用
Peptide Synthesis
“Fmoc-L-Tyr(propargyl)-OH” is widely used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for amino acids during the synthesis process . This compound, in particular, is used to introduce a propargyl group into a peptide chain, which can be further modified through click chemistry, a powerful tool for bioconjugation .
Bio-Inspired Material Fabrication
The inherent hydrophobicity and aromaticity of the Fmoc moiety promote self-assembly features, making it an excellent building block for the fabrication of functional materials . These materials have potential applications in various fields, including biotechnology and nanotechnology.
Drug Delivery Systems
Due to its ability to form nanostructures with diverse morphologies, “Fmoc-L-Tyr(propargyl)-OH” can be utilized in drug delivery systems . The propargyl group allows for the attachment of drug molecules, which can be released in a controlled manner at the target site.
Cell Cultivation
The modification of amino acids with Fmoc groups has shown to be beneficial in cell cultivation applications . The self-assembling properties of these compounds can create scaffolds that mimic the extracellular matrix, promoting cell growth and differentiation.
Optical and Sensing Applications
The unique optical properties of Fmoc-modified compounds make them suitable for use in optical devices and sensors . The fluorescence of the Fmoc group can be harnessed for imaging and diagnostic purposes.
Catalysis
The propargyl group in “Fmoc-L-Tyr(propargyl)-OH” can act as a ligand for metal catalysts, which are used in various chemical reactions . This application is particularly relevant in the field of green chemistry, where efficient and environmentally friendly catalysts are sought after.
作用機序
Target of Action
Fmoc-L-Tyr(propargyl)-OH is primarily used as a building block in the synthesis of peptides . The primary targets of Fmoc-L-Tyr(propargyl)-OH are the amino acid sequences that it helps to construct. These sequences can then interact with various biological targets depending on their composition .
Mode of Action
Fmoc-L-Tyr(propargyl)-OH interacts with its targets through the process of peptide synthesis. It is incorporated into peptide chains using Fmoc/tBu solid-phase synthesis, a method commonly used in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Biochemical Pathways
The biochemical pathways affected by Fmoc-L-Tyr(propargyl)-OH are largely dependent on the specific peptide sequences that it helps to form. These peptides can then interact with various biochemical pathways, influencing their activity . The exact pathways affected would depend on the specific peptide sequence synthesized.
Pharmacokinetics
As a building block in peptide synthesis, its bioavailability would be largely determined by the properties of the final peptide product .
Result of Action
The molecular and cellular effects of Fmoc-L-Tyr(propargyl)-OH’s action are again dependent on the specific peptide sequences it helps to form. These peptides can have a wide range of effects, from influencing cell signaling pathways to serving as potential drugs .
Action Environment
The action, efficacy, and stability of Fmoc-L-Tyr(propargyl)-OH can be influenced by various environmental factors. For instance, the conditions under which peptide synthesis occurs can impact the efficiency of incorporation of Fmoc-L-Tyr(propargyl)-OH into the peptide chain . Additionally, factors such as pH and temperature can influence the stability of the compound .
Safety and Hazards
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h1,3-14,24-25H,15-17H2,(H,28,31)(H,29,30)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXQVDBEMQQDOE-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

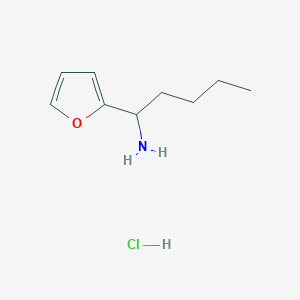
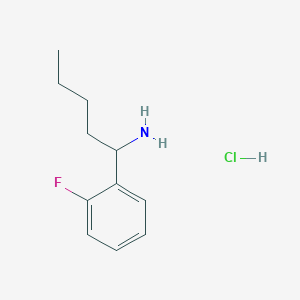

![(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride](/img/structure/B1445778.png)

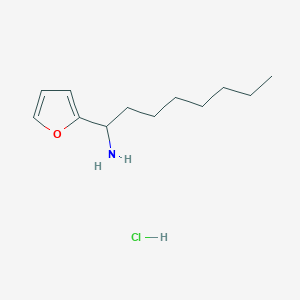
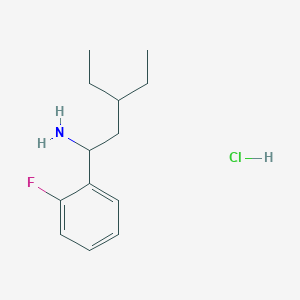
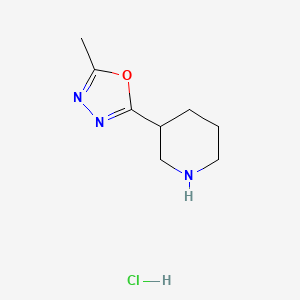
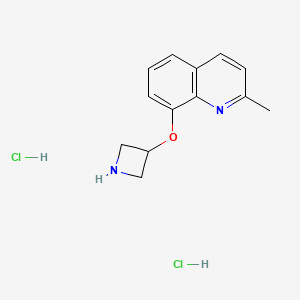
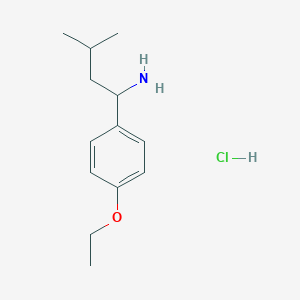
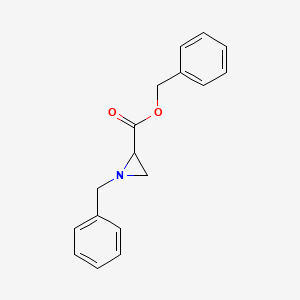
![N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine](/img/structure/B1445791.png)

